Phenesterin

Übersicht

Beschreibung

Vorbereitungsmethoden

Phenesterin wird durch Veresterung von Cholesterin mit einem Aryl-Stickstoff-Lost synthetisiert . Die Reaktion beinhaltet typischerweise die Verwendung eines Carbonsäureesters von Cholesterin und einem Aryl-Stickstoff-Lost unter kontrollierten Bedingungen . Industrielle Produktionsverfahren können großtechnische Veresterungsprozesse mit geeigneten Katalysatoren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Alkylierung aus, wobei es kovalente Bindungen mit DNA bildet, was zur Hemmung der DNA-Replikation und -Transkription führt . Dieser Mechanismus ist besonders effektiv in schnell teilenden Krebszellen, was this compound zu einem potenziellen Antikrebsmittel macht . Die molekularen Ziele umfassen DNA und verschiedene Enzyme, die an der DNA-Synthese und -Reparatur beteiligt sind .

Analyse Chemischer Reaktionen

Phenesterin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Phenesterin serves as a model compound for studying the reactivity and properties of steroidal alkylating agents. Its unique structure allows researchers to investigate:

- Alkylation Mechanisms : this compound's ability to form covalent bonds with DNA is crucial for understanding the fundamental processes of alkylation in biological systems. This property is exploited in synthetic organic chemistry to develop new compounds with desired functionalities.

- Synthesis of Complex Molecules : Due to its reactive nature, this compound is utilized in the synthesis of complex organic molecules. This application is significant in pharmaceutical chemistry where building blocks are essential for drug development.

Biological Applications

Research has extensively focused on the biological effects of this compound, particularly its interactions with cellular components:

- Cellular Interactions : Studies have shown that this compound interacts with various cellular components, influencing cellular behavior and function. This characteristic is vital for understanding its potential therapeutic effects.

- Anticancer Properties : this compound has demonstrated promise as an anticancer agent. Its mechanism involves alkylating DNA, which inhibits cancer cell growth. Clinical evaluations have reported varying response rates in different cancer types:

Medical Applications

This compound's medical applications are primarily centered around its anticancer properties:

- Clinical Trials : Phase II clinical trials have evaluated this compound's effectiveness in treating various cancers. The moderate toxicity reported suggests that it can be administered safely under controlled conditions .

- Potential for Combination Therapies : The unique mechanism of action of this compound may allow it to be used in combination with other chemotherapeutic agents to enhance overall treatment efficacy and reduce resistance .

Industrial Applications

In industrial settings, this compound's chemical properties make it a valuable reagent:

- Reagent in Synthesis : It is utilized in various industrial processes where specific reactivity is required for synthesizing other chemicals or materials.

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Patient Population | Cancer Type | Response Rate | Notes |

|---|---|---|---|---|

| Phase II Trial | 222 Patients | Breast Cancer | 10% | Moderate toxicity observed |

| Phase II Trial | 222 Patients | Ovarian Cancer | 36% | Suggests potential for expanded studies |

Wirkmechanismus

Phenesterin exerts its effects primarily through alkylation, where it forms covalent bonds with DNA, leading to the inhibition of DNA replication and transcription . This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potential anticancer agent . The molecular targets include DNA and various enzymes involved in DNA synthesis and repair .

Vergleich Mit ähnlichen Verbindungen

Phenesterin ist unter den steroidalen Alkylierungsmitteln aufgrund seiner spezifischen Struktur und Reaktivität einzigartig . Ähnliche Verbindungen umfassen:

Chlorambucil: Ein weiteres Alkylierungsmittel, das in der Krebstherapie eingesetzt wird.

Cyclophosphamid: Ein weit verbreitetes Chemotherapeutikum mit alkylierenden Eigenschaften.

Biologische Aktivität

Phenesterin, a compound under investigation for its biological activity, has been the subject of various studies due to its potential carcinogenic effects and metabolic pathways. This article synthesizes findings from diverse research sources, focusing on its biological activity, toxicity, and implications for human health.

Overview of this compound

This compound is chemically related to other phenolic compounds, primarily known for its use in various pharmaceutical applications. Its structure allows it to undergo significant metabolic transformations in biological systems, leading to both therapeutic and adverse effects.

Carcinogenicity Studies

Research has demonstrated that this compound exhibits carcinogenic properties in laboratory animals. A notable study conducted by the National Toxicology Program (NTP) assessed the carcinogenic potential of this compound in both male and female rats and mice.

Study Design

- Subjects : Sprague-Dawley rats and B6C3F1 mice.

- Doses Administered :

- Rats: 5 mg/kg and 10 mg/kg body weight.

- Mice: 15 mg/kg and 30 mg/kg body weight.

- Duration : Administered three times per week for 52 weeks, followed by observation periods of up to 33 weeks.

Findings

- Toxicity : Significant reductions in mean body weights and survival rates were observed across all dosages.

- Tumor Incidence :

- Female rats developed adenocarcinomas of the mammary gland.

- Male and female mice exhibited a range of tumors including alveolar/bronchiolar carcinomas, hematopoietic tumors, and myocardial sarcomas.

The results indicated a clear correlation between dosage and tumor incidence, with statistical significance noted particularly in the mid-dose groups of male mice (P = 0.006) and both low- and high-dose female rats (P < 0.023) .

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolic processing in vivo. The primary metabolic pathway involves oxidative de-ethylation mediated by cytochrome P450 enzymes, particularly CYP1A2. This process converts this compound into several metabolites, including potentially toxic compounds.

Key Metabolic Pathways

- De-ethylation : Major route leading to the formation of active metabolites.

- Excretion : In humans, approximately 75% to 80% of administered this compound is metabolized to active forms like acetaminophen, with less than 1% excreted unchanged .

Health Implications

The carcinogenic potential of this compound raises concerns regarding its safety in human exposure scenarios. The evidence from animal studies suggests that long-term exposure may pose significant health risks, including cancer development.

Summary of Health Effects

- Carcinogenicity : Confirmed in multiple animal studies with significant tumor development.

- Toxicity : Associated with reduced body weight and survival rates in test subjects.

- Metabolic Concerns : The transformation into active metabolites could lead to unintended toxicological effects.

Data Table: Summary of Carcinogenic Studies on this compound

Eigenschaften

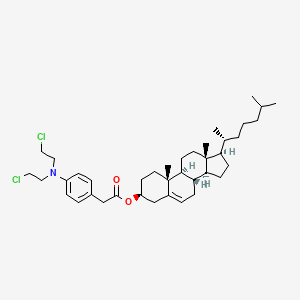

CAS-Nummer |

3546-10-9 |

|---|---|

Molekularformel |

C39H59Cl2NO2 |

Molekulargewicht |

644.8 g/mol |

IUPAC-Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |

InChI |

InChI=1S/C39H59Cl2NO2/c1-27(2)7-6-8-28(3)34-15-16-35-33-14-11-30-26-32(17-19-38(30,4)36(33)18-20-39(34,35)5)44-37(43)25-29-9-12-31(13-10-29)42(23-21-40)24-22-41/h9-13,27-28,32-36H,6-8,14-26H2,1-5H3/t28-,32+,33+,34-,35+,36+,38+,39-/m1/s1 |

InChI-Schlüssel |

SPJCRMJCFSJKDE-ZWBUGVOYSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

Color/Form |

Crystals |

melting_point |

194 to 195 °F (NTP, 1992) 90-90.5 °C |

Key on ui other cas no. |

3546-10-9 |

Physikalische Beschreibung |

Phenestrin is a white powder. (NTP, 1992) |

Löslichkeit |

less than 1 mg/mL at 68.9 °F (NTP, 1992) |

Synonyme |

fenesterine NSC 104469 phenesterin phenesterine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.